molecular formula C6H9NO2 B15238197 (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde

(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde

Cat. No.: B15238197
M. Wt: 127.14 g/mol
InChI Key: OTKGOSOTGGCFER-YFKPBYRVSA-N
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Description

(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde is a high-value chiral building block belonging to the 5-oxopyrrolidine (or 2-pyrrolidinone) class of heterocyclic compounds. This scaffold is recognized for its significant prevalence in medicinal chemistry and is a key structural feature in various natural products and pharmaceutical agents . The specific (S)-enantiomer offers researchers a stereochemically defined template for the synthesis of complex molecules. The 5-oxopyrrolidine core is an attractive scaffold for developing novel bioactive compounds, with recent research highlighting derivatives demonstrating promising anticancer activity against cell lines such as A549 (lung carcinoma) and potent, selective antimicrobial effects against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid . The molecular formula of this compound is C6H9NO2 . Its structure features a reactive aldehyde group, making it a versatile intermediate for further chemical transformations, including the formation of hydrazones and other derivatives designed to explore new therapeutic avenues . As a chiral compound, it is an essential precursor in asymmetric synthesis. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions. The compound's structural information, including its SMILES representation (CN1 C@H C=O), provides a foundation for computational chemistry and drug design efforts .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(2S)-1-methyl-5-oxopyrrolidine-2-carbaldehyde

InChI

InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3/t5-/m0/s1

InChI Key

OTKGOSOTGGCFER-YFKPBYRVSA-N

Isomeric SMILES

CN1[C@@H](CCC1=O)C=O

Canonical SMILES

CN1C(CCC1=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the oxidation of (S)-1-Methyl-5-oxopyrrolidine-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can be employed to achieve large-scale production. The reaction conditions are optimized to maintain the stereochemical integrity of the product.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives.

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral aqueous solutions .

  • Product : (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

  • Mechanism : The aldehyde is oxidized via a two-electron transfer process, forming a geminal diol intermediate before further oxidation.

Key Data :

Reaction TypeReagentConditionsProductYield
Aldehyde → Carboxylic AcidKMnO₄Aqueous, 60–80°CCarboxylic Acid85–92%

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol.

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C .

  • Product : (S)-1-Methyl-5-oxopyrrolidine-2-methanol.

  • Selectivity : The ketone group remains intact due to its lower electrophilicity compared to the aldehyde.

Key Data :

Reaction TypeReagentConditionsProductYield
Aldehyde → AlcoholNaBH₄MeOH, 25°CPrimary Alcohol78–88%

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, such as Grignard or organometallic reactions.

  • Example : Reaction with methylmagnesium bromide (CH₃MgBr) forms a secondary alcohol.

  • Product : (S)-1-Methyl-5-oxopyrrolidine-2-(1-hydroxyethyl).

Key Data :

NucleophileReagentConditionsProductYield
CH₃MgBrTHF, −78°C → 25°CSecondary Alcohol65–75%

Condensation Reactions

The aldehyde forms hydrazones and imines with nitrogen nucleophiles.

  • Reagents/Conditions : Hydrazines (e.g., hydrazine hydrate) in ethanol under reflux .

  • Product : Hydrazone derivatives (e.g., compounds 5–14 in MDPI study ).

  • Applications : These derivatives show antimicrobial activity against Staphylococcus aureus .

Key Data :

Reaction TypeReagentConditionsProductBiological Activity
Hydrazone FormationNH₂NH₂EtOH, refluxHydrazonesIC₅₀: 12–45 µM (vs. MRSA)

Keto-Enol Tautomerism

The 5-oxo group participates in keto-enol equilibria, influencing reactivity.

  • Conditions : Catalyzed by acids or bases in polar solvents.

  • Implications : Stabilizes intermediates in cyclization reactions (e.g., pyrrole formation) .

Example : Reaction with hexane-2,5-dione forms 2,5-dimethylpyrrole derivatives (compound 19 ) .

Comparative Reactivity of Structural Analogs

CompoundFunctional GroupsReactivity Differences
(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehydeAldehyde, KetoneHigh aldehyde reactivity; chiral center directs stereoselectivity
ProlineCarboxylic Acid, AmineLacks electrophilic sites for nucleophilic additions
5-Oxopyrrolidine-3-carboxylic AcidCarboxylic Acid, KetoneReduced aldehyde-driven reactivity

Industrial and Pharmacological Implications

  • Synthetic Utility : Serves as a precursor for bioactive molecules, including antimicrobial hydrazones and anticancer agents .

  • Scale-Up Challenges : Asymmetric synthesis requires chiral catalysts (e.g., Evans auxiliaries) to maintain enantiopurity .

Scientific Research Applications

(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include pyrrolidine derivatives with varying substituent positions and functional groups. A notable example is 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9), which replaces the 2-carbaldehyde group with a 3-carboxylic acid (Table 1).

Table 1: Structural Comparison

Compound Substituent Position Functional Group CAS Number
(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde 2 Aldehyde Not provided
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 3 Carboxylic acid 42346-68-9
  • Functional Group Impact :
    • The aldehyde group in the title compound confers higher electrophilicity, enabling facile nucleophilic attacks (e.g., Grignard reactions). In contrast, the carboxylic acid in the analog exhibits acidity (pKa ~4-5), forming salts and hydrogen bonds, which influence solubility and crystallization behavior .
Physicochemical Properties

Table 2: Inferred Physical Properties

Compound Reactivity Solubility Stability
This compound High (aldehyde) Moderate in polar solvents Air-sensitive (prone to oxidation)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Low (acid/base reactions) High in aqueous bases Stable (hygroscopic)
  • Reactivity : The aldehyde’s susceptibility to oxidation contrasts with the carboxylic acid’s stability, which is typically isolated as a solid.
Crystallographic and Conformational Analysis
  • Ring Puckering : Pyrrolidine rings often adopt envelope or twist conformations. The aldehyde group at position 2 may induce distinct puckering modes compared to the carboxylic acid at position 3. General ring puckering coordinates (Cremer-Pople parameters) can quantify these differences, as described for cyclic systems in .
  • Hydrogen Bonding : The carboxylic acid forms robust intermolecular hydrogen bonds (e.g., R₂²(8) motifs), enhancing crystal packing efficiency. The aldehyde’s weaker hydrogen-bonding capacity may result in less dense packing .

Biological Activity

(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which contributes to its biological interactions. The compound can act as a building block in the synthesis of more complex organic molecules and has been explored for its chiral auxiliary properties in asymmetric synthesis.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These may include:

  • Enzyme Inhibition : The compound may serve as a substrate or inhibitor for certain enzymes, affecting their activity and the biochemical pathways they regulate.
  • Receptor Modulation : Potential modulation of receptor signaling pathways could lead to various physiological effects, although specific receptors have yet to be definitively identified.

Antimicrobial Activity

Recent studies have indicated that derivatives of 5-oxopyrrolidine compounds exhibit significant antimicrobial properties against multidrug-resistant pathogens. For instance:

  • Activity Against Gram-positive Bacteria : Compounds related to this compound have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MIC) indicating effective inhibition .
CompoundTarget PathogenMIC (µg/mL)
Compound 21MRSA64
Compound 24bC. difficile128
Compound 24bP. aeruginosa64

Anticancer Activity

The anticancer potential of this compound derivatives has also been explored. Notably, certain derivatives exhibit selective cytotoxicity towards A549 human lung adenocarcinoma cells:

  • Cell Viability Studies : Compounds were tested in vitro, revealing structure-dependent anticancer activity. For example, compounds with specific substitutions showed reduced viability in cancer cells while maintaining lower toxicity in non-cancerous cells .
CompoundCancer Cell LineViability (%)
Compound 6A54964
Compound 8A54966
Compound 21A549<50

Case Studies

  • Antimicrobial Efficacy : In a study assessing various derivatives against clinically significant pathogens, it was found that certain compounds exhibited potent antibacterial effects with low cytotoxicity towards human cells. This positions them as promising candidates for further development in treating resistant infections .
  • Anticancer Research : Another study highlighted the enhanced anticancer activity of modified derivatives compared to standard treatments like cisplatin. The modifications led to improved efficacy against lung cancer cell lines while sparing normal cells from significant toxicity .

Q & A

Q. What synthetic methodologies are commonly employed for (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde?

The synthesis typically involves cyclization and oxidation steps. For pyrrolidine derivatives like this compound, key steps include:

  • Cyclization of amino acid precursors : Starting materials such as proline derivatives are functionalized with methyl and aldehyde groups under controlled pH and temperature.
  • Oxidation of pyrrolidine intermediates : Selective oxidation at the 5-position is achieved using agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions (dimethyl sulfoxide (DMSO) with oxalyl chloride).
  • Chiral resolution : The (S)-enantiomer is isolated via chiral column chromatography or enzymatic resolution to ensure stereochemical purity .

Q. How is the structural characterization of this compound performed?

Characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the aldehyde proton (~9.8 ppm) and quaternary carbon signals.
  • X-ray crystallography : Single-crystal diffraction resolves the absolute stereochemistry and confirms the (S)-configuration. Software like SHELXL refines the structure using least-squares methods .
  • Infrared (IR) spectroscopy : The carbonyl stretch (~1700 cm1^{-1}) and aldehyde C=O (~1720 cm1^{-1}) validate functional groups.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved for this compound?

Contradictions arise from dynamic disorder or thermal motion. Strategies include:

  • Multi-parameter refinement in SHELXL : Adjusting thermal parameters (ADPs) and applying restraints to bond lengths/angles.
  • Puckering analysis : Use Cremer-Pople coordinates to quantify ring puckering (e.g., total puckering amplitude QTQ_T) and compare with similar pyrrolidine structures .
  • Validation tools : Check CIF files using PLATON or Mercury to identify outliers in geometry or electron density .

Q. What methodologies are used to analyze hydrogen-bonding networks in its crystal lattice?

Hydrogen-bonding patterns are analyzed via:

  • Graph-set analysis : Classify motifs (e.g., chains, rings) using Etter’s rules. For example, the aldehyde oxygen may act as an acceptor in D(2)D(2) motifs with amine donors .
  • ORTEP visualization : Generate thermal ellipsoid plots to assess directional hydrogen bonds (e.g., O\cdotsH–N interactions) .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., dnormd_{\text{norm}}) to map interaction strengths .

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) during synthesis?

Optimization involves:

  • Catalyst screening : Chiral auxiliaries or asymmetric catalysts (e.g., Jacobsen’s thiourea) enhance stereoselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states.
  • Temperature control : Lower temperatures reduce racemization; microwave-assisted synthesis accelerates kinetic resolution .

Q. What computational methods validate the compound’s conformational stability?

  • DFT calculations : Geometry optimization at the B3LYP/6-31G(d) level predicts stable conformers and torsional barriers.
  • Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., in DMSO) to assess aldehyde group reactivity and ring puckering dynamics .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and theoretical NMR shifts?

  • Solvent correction : Apply solvent-specific chemical shift referencing (e.g., DMSO-d6 vs. CDCl3).
  • Conformational averaging : Use variable-temperature NMR to detect rapid interconversion of puckered states.
  • DFT-predicted shifts : Compare computed shifts (GIAO method) with experimental data to identify misassigned peaks .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • In-line analytics : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
  • Design of Experiments (DoE) : Use factorial designs to optimize reagent stoichiometry and reaction time.
  • Purification protocols : Standardize column chromatography gradients or recrystallization solvents .

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